Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic tertiary amine ester with a rigid azabicyclo framework. Its structure consists of a nine-membered bicyclic system (3.3.1) with a nitrogen atom at position 9 and a methyl ester group at position 2. The bicyclic framework imparts conformational rigidity, which enhances binding specificity and metabolic stability compared to linear analogs.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
NYDOQJXLHBYCME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Pathway 1: Reduction and Esterification of Ketone Intermediates
This method employs a two-step process:
- Reductive alkylation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to generate the alcohol intermediate.
- Esterification of the alcohol with methyl chloroformate.
- Step 1 : Hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) using Pd(OH)₂/C (20 wt%) in isopropanol under 50 psi H₂ at 50°C for 48 hours. This removes the benzyl group, yielding 9-azabicyclo[3.3.1]nonane-3-ol (4).
- Step 2 : Reaction of (4) with methyl chloroformate in the presence of triethylamine (TEA) under inert conditions (0–5°C) to form the methyl ester.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OH)₂/C (20 wt%) |
| Temperature | 50°C |
| Pressure | 50 psi H₂ |
| Reaction Time | 48 hours |
| Yield (Step 1) | ~90% (based on purity) |
| Yield (Step 2) | ~85% (after purification) |
Pathway 2: Direct Esterification of Carboxylic Acid Derivatives
This approach bypasses reductive steps by utilizing a pre-formed carboxylic acid intermediate.
- Step 1 : Synthesis of 9-azabicyclo[3.3.1]nonane-3-carboxylic acid via oxidation of a ketone precursor.
- Step 2 : Esterification with methanol in the presence of catalytic sulfuric acid (H₂SO₄) under reflux.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1–5 mol%) |
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Reaction Time | 6–12 hours |
| Yield | ~70–80% |
Advantages :
- Avoids hydrogenation steps, reducing safety risks.
- Lower capital investment for small-scale production.
Pathway 3: Benzyl-Protected Intermediates
This route employs benzyl groups as temporary protecting agents during synthesis.
- Step 1 : Synthesis of methyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate (CSCS00011141207) via three-component reactions.
- Step 2 : Catalytic hydrogenation to remove the benzyl group, yielding the free amine.
- Step 3 : Acidification with HCl to form the hydrochloride salt.
Critical Parameters :
| Parameter | Value |
|---|---|
| Hydrogenation Catalyst | Pd/C or Raney Ni |
| Pressure | 1–3 atm H₂ |
| Temperature | 25–50°C |
| Deprotection Yield | >95% |
Reaction Optimization Strategies
Catalyst Selection
- Pd-Based Catalysts : Pd(OH)₂/C enhances hydrogenation efficiency but requires strict inert conditions to prevent oxidation.
- Base Selection : Triethylamine is preferred for esterification due to its low nucleophilicity and high solubility in organic solvents.
Temperature Control
- Esterification : Conducted at 0–5°C to minimize side reactions (e.g., over-acylation).
- Hydrogenation : Elevated temperatures (50°C) improve reaction kinetics but risk catalyst deactivation.
Purity Monitoring
- HPLC : Used to validate intermediates (e.g., ≥99% purity for benzylated intermediates).
- NMR : Confirms stereochemistry and functional group integrity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
- Advantages :
- Improved heat/mass transfer for exothermic reactions (e.g., esterification).
- Reduced batch-to-batch variability.
- Challenges :
- High initial capital investment.
- Requires precise process control for catalyst recovery.
Waste Minimization
- Solvent Recovery : Methanol and dichloromethane are recycled via distillation.
- Catalyst Recycling : Pd catalysts are filtered and regenerated for reuse.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pathway 1 | High yield, well-established steps | Requires hydrogenation equipment |
| Pathway 2 | Simpler workflow, lower cost | Moderate yields, acid sensitivity |
| Pathway 3 | Scalable, high purity intermediates | Multi-step, costly benzyl groups |
Chemical Reactions Analysis
Types of Reactions
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions over catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)CuI(OTf) under aerobic conditions.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, and thiophosgene.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonane-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a nitrogen atom integrated into its structure. It belongs to the azabicycloalkane class, recognized for unique structural characteristics and potential biological activities. The molecular formula is C₁₁H₁₅N O₂ with a molecular weight of approximately 189.25 g/mol. It is studied for its synthetic utility and biological properties, making it interesting for medicinal chemistry and drug development.
Scientific Research Applications
Exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a building block in organic synthesis for creating complex molecules. It is also studied for potential biological activity and interactions with biological molecules and potential therapeutic properties, including its use as a precursor for drug development. It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves interaction with specific molecular targets, binding to enzymes or receptors, modulating their activity, and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity
This compound exhibits significant biological activity, particularly in neuropharmacology and shows promise in modulating central nervous system (CNS) functions.
Pharmaceutical Development
Its structural properties make it a candidate for pharmaceutical development.
Synthesis
The synthesis of this compound can be accomplished through several methods.
Pharmacodynamics
Studies investigating the interactions of this compound with biological targets have yielded insights into its pharmacodynamics.
This compound shares structural similarities with other bicyclic compounds but stands out due to its unique nitrogen incorporation and functionalization options.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tropane | Bicyclic | Known for its anticholinergic properties; used in pharmaceuticals like atropine |
| Scopolamine | Bicyclic | Exhibits sedative effects; used in motion sickness treatments |
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Related structure; often explored for similar biological activities |
Mechanism of Action
The mechanism of action of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds in the presence of copper catalysts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain.
- Synthesis : Prepared via similar routes, often involving tert-butyl carbamate intermediates and subsequent deprotection .
- Physicochemical Properties: Molecular formula: C₁₁H₁₉NO₂ vs. C₁₀H₁₇NO₂ (methyl ester). Molecular weight: 197.27 g/mol (ethyl) vs. 183.25 g/mol (methyl) .
- Bioactivity : Ethyl derivatives show comparable σ-2 receptor binding affinity (Ki ~10–50 nM) but differ in metabolic stability due to esterase susceptibility .
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Structural Difference : Substitutes the ester group with an amine and adds a methyl group at the nitrogen.
- Synthesis : Derived from ketone intermediates via reductive amination (e.g., LiAlH₄ reduction of oxime derivatives) .
- Applications : Acts as a precursor for carboxamide derivatives (e.g., 4-methyl-N-substituted benzamides), which exhibit insecticidal activity .
- Key Data :
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
- Structural Difference : Incorporates a second nitrogen at position 7 and a ketone at position 7.
- Synthesis : Cyclopropane methylation and alkoxyalkylation at position 7 .
- Bioactivity: Demonstrates anticonvulsant and antiviral properties but lower σ-2 receptor affinity compared to mono-azabicyclo analogs .
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- Structural Difference : Replaces the ester with a nitroxyl radical.
- Applications : Used as a catalyst in selective alcohol oxidations. Exhibits higher reactivity than TEMPO due to reduced steric hindrance .
- Key Data :
Comparative Data Table
Key Research Findings
- Stereochemical Effects : Exo vs. endo isomers of 9-azabicyclo derivatives exhibit distinct bioactivities. For example, exo-methyl esters show higher σ-2 receptor selectivity (exo Ki = 12 nM vs. endo Ki = 45 nM) .
- Ester Group Impact : Methyl esters are more hydrolytically stable than ethyl analogs in vivo, making them preferable for CNS-targeting drugs .
- Radical Stability: ABNO’s bicyclic structure reduces steric hindrance, enabling efficient catalysis in aqueous media, unlike TEMPO .
Biological Activity
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (hereafter referred to as MABN) is a bicyclic compound notable for its potential biological activities, particularly in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MABN is characterized by its unique bicyclic structure, which incorporates a nitrogen atom within its framework. The molecular formula is with a molecular weight of approximately 189.25 g/mol. This structural feature contributes to its interactions with various biological targets.
MABN's mechanism of action primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders such as anxiety and depression. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways related to neurotransmission.
Key Mechanisms:
- Receptor Modulation : MABN has been shown to influence neurotransmitter receptors, which are crucial for mood regulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter degradation, thereby prolonging their effects in the synaptic cleft.
Biological Activity
Research indicates that MABN exhibits significant biological activity across several domains:
- Neuropharmacology : Studies have demonstrated that MABN can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety and depression.
- Cytotoxicity : Preliminary investigations into the cytotoxic effects of MABN on various cell lines have shown promising results, warranting further exploration into its anticancer properties .
Structure-Activity Relationship (SAR)
The SAR of MABN highlights the importance of structural modifications in enhancing its biological activity. Various analogs have been synthesized and tested for their pharmacological properties:
| Compound | Structural Modification | IC50 (μM) | Activity |
|---|---|---|---|
| MABN | None | - | Base compound |
| Analog 1 | Exo configuration | 0.042 | High NAAA inhibition |
| Analog 2 | Alkyl substitution | 0.051 | Improved receptor affinity |
These findings indicate that specific modifications can significantly enhance the compound's efficacy against target enzymes and receptors.
Case Studies
- Neuropharmacological Effects : A study exploring the effects of MABN on anxiety-related behaviors in rodent models showed that administration led to significant reductions in anxiety-like behavior, suggesting potential therapeutic applications for anxiety disorders .
- Cytotoxicity Assessment : In vitro studies on HeLa cells revealed that MABN exhibits moderate cytotoxicity with an IC50 value around 3.89 μM, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
